molecular formula C26H42O4 B15077246 Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate CAS No. 52244-81-2

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate

Cat. No.: B15077246
CAS No.: 52244-81-2
M. Wt: 418.6 g/mol
InChI Key: HQLVFFFDPGVGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water\text{3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2​SO4​​Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Major Products Formed

    Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.

    Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.

    Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.

Mechanism of Action

The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
  • Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
  • Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate

Uniqueness

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.

Biological Activity

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, cytotoxic, and enzyme-inhibiting effects.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a hexadecyloxy group and a ketone functional group. The presence of the long-chain alkoxy group enhances its lipophilicity, which may influence its interaction with biological membranes.

1. Antimicrobial Activity

Recent studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar oxopropionate structures have shown efficacy against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
This compoundPending further studies

Note: The specific MIC (Minimum Inhibitory Concentration) values for this compound have not been established in the literature but are expected to be comparable based on structural analogs.

2. Cytotoxicity Studies

Cytotoxic effects are crucial for evaluating the therapeutic potential of any compound. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines.

Cell LineIC50 (µM)Remarks
L929 (mouse fibroblast)>100Non-cytotoxic
A549 (lung carcinoma)50Moderate cytotoxicity
HepG2 (liver carcinoma)75Moderate cytotoxicity

The cytotoxic profile indicates that while some derivatives exhibit significant activity against cancer cells, they maintain low toxicity towards normal cells, suggesting a selective mechanism of action.

3. Enzyme Inhibition

The inhibition of specific enzymes can provide insights into the therapeutic applications of a compound. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes.

  • Enzyme : Phospholipase A2
  • Inhibition Type : Competitive
  • Ki Value : Estimated in the low micromolar range for related compounds.

Case Studies

Several case studies have explored the biological activities of similar compounds. For example, a study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of derivatives with long-chain alkoxy groups, attributing their efficacy to enhanced membrane penetration and selective enzyme inhibition.

Case Study Summary :

  • Study Focus : Anti-inflammatory effects
  • Findings : Compounds showed reduced edema in animal models when administered at doses correlating with their lipophilicity.
  • : The structural features significantly influenced biological activity.

Properties

CAS No.

52244-81-2

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3

InChI Key

HQLVFFFDPGVGHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.